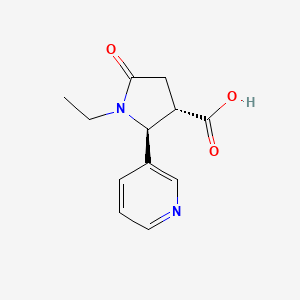![molecular formula C14H12Cl2N2 B2805019 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride CAS No. 2241141-91-1](/img/structure/B2805019.png)
3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Amino-(4-chlorophenyl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C14H11ClN2. It has a molecular weight of 279.17 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 3-[Amino-(4-chlorophenyl)methyl]benzonitrile hydrochloride is 1S/C14H11ClN2.ClH/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16;/h1-8,14H,17H2;1H . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique
Corrosion Inhibition
3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride has been explored for its corrosion inhibition properties. A study by Boughoues et al. (2020) investigated the corrosion inhibition performances of amine derivative compounds, including 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride, on mild steel in HCl medium. The research utilized electrochemical measurements and surface analysis, revealing the formation of a protective film on mild steel surfaces. Additionally, molecular dynamics simulations affirmed the strong interaction between the inhibitors and the mild steel surface, showcasing the compound's potential in corrosion prevention (Boughoues et al., 2020).
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Kumar et al. (2022) focused on synthesizing derivatives of 5-chloro-2-hydroxy-benzonitrile, a key material related to 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the potential of such compounds in combating microbial infections (Kumar et al., 2022).
Anticancer Activity
Research by Rayes et al. (2019) and Rayes et al. (2020) involved the synthesis of compounds based on the structure modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, closely related to 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride. These studies discovered that some of the synthesized compounds showed promising antiproliferative activities against colon cancer cells. Molecular docking studies indicated these compounds potentially acted through specific signaling pathways, highlighting their relevance in cancer research (Rayes et al., 2019), (Rayes et al., 2020).
Antioxidant and Antitumor Activities
El-Moneim et al. (2011) synthesized various nitrogen heterocycles, including derivatives related to 3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride. These compounds were evaluated for their antioxidant and antitumor activities, demonstrating potential therapeutic applications in treating cancer and oxidative stress-related disorders (El-Moneim et al., 2011).
Other Applications
The compound and its derivatives have been explored in various other scientific contexts, such as in the synthesis of azo dyes derivatives (Abdullah & Tawfiq, 2016), as neuroprotective agents in ischemia-reperfusion damage (Kim et al., 2002), and in the development of novel synthesis methods for biologically potent compounds (Rao et al., 2014). These diverse applications underscore the compound's versatility in scientific research (Abdullah & Tawfiq, 2016), (Kim et al., 2002), (Rao et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-[amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2.ClH/c15-13-6-4-11(5-7-13)14(17)12-3-1-2-10(8-12)9-16;/h1-8,14H,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDDYYWHBVPDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C2=CC=C(C=C2)Cl)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)


![1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804941.png)
![2-[[1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2804942.png)
![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)
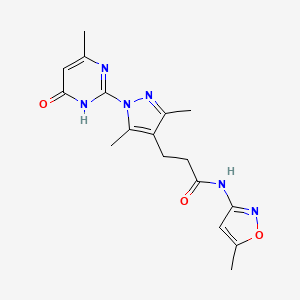
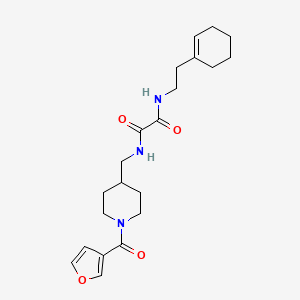
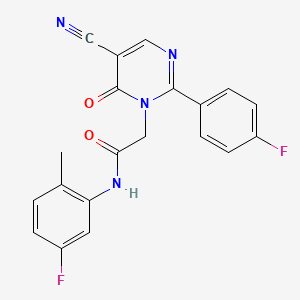
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2804951.png)
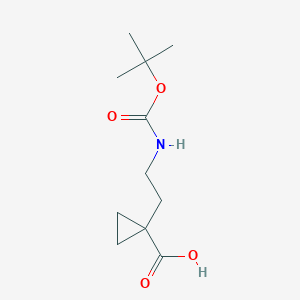
![1-(Tert-butyl)-3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)urea](/img/structure/B2804955.png)
![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one](/img/structure/B2804956.png)
